molecular formula C12H15FN2O4S B5207267 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide

4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5207267
M. Wt: 302.32 g/mol
InChI Key: CORXHTSVMCRGNS-UHFFFAOYSA-N
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Description

4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as FMMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer and neurodegenerative disorders. In

Mechanism of Action

4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups from ATP to its substrates, leading to the inhibition of CK2 activity. This, in turn, leads to the disruption of various cellular processes that are regulated by CK2, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively characterized in vitro and in vivo, making it a well-established tool for studying the role of CK2 in various cellular processes. However, 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide. One area of research is the development of more potent and selective CK2 inhibitors that can be used as therapeutic agents for cancer and other diseases. Another area of research is the characterization of the downstream signaling pathways that are affected by CK2 inhibition. This could lead to the identification of new targets for cancer therapy. Additionally, the use of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide as a tool for studying the role of CK2 in various cellular processes could lead to new insights into the mechanisms of disease.

Synthesis Methods

The synthesis of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with N-methylmorpholine and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine-4-sulfonamide to yield 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 has also been implicated in the development and progression of cancer, making it a promising target for cancer therapy. 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

4-fluoro-N-methyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4S/c1-14-12(16)9-2-3-10(13)11(8-9)20(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORXHTSVMCRGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methyl-3-morpholin-4-ylsulfonylbenzamide

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